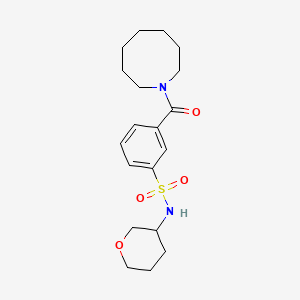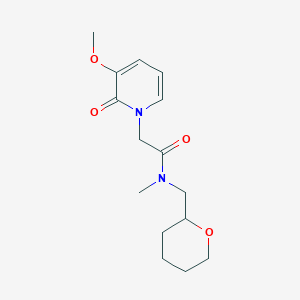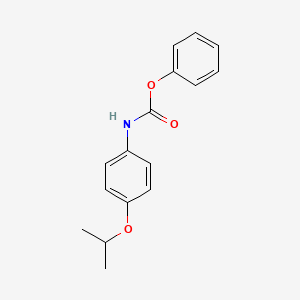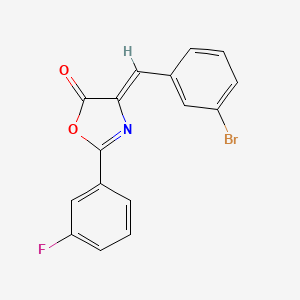
Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluoroanilino group, a methylsulfanyl group, and an ethyl ester group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluoroanilino and methylsulfanyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.
Introduction of Fluoroanilino Group: The fluoroanilino group is introduced via a nucleophilic aromatic substitution reaction, where a fluoroaniline reacts with the pyrimidine core.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a methylthiol reacts with the pyrimidine core.
Esterification: The carboxylate group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted anilino derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluoroanilino group can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pyrimidine core can interact with nucleic acids, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-chloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
Ethyl 4-(3-bromoanilino)-2-methylsulfanylpyrimidine-5-carboxylate: Similar structure but with a bromo group, which may enhance its reactivity in certain substitution reactions.
Ethyl 4-(3-methoxyanilino)-2-methylsulfanylpyrimidine-5-carboxylate: Similar structure but with a methoxy group, which may affect its solubility and biological activity.
The uniqueness of this compound lies in the presence of the fluoroanilino group, which can confer specific physicochemical and biological properties that are distinct from its analogs.
Propiedades
IUPAC Name |
ethyl 4-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-3-20-13(19)11-8-16-14(21-2)18-12(11)17-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDFQWVUZLORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=CC=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)


![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B5652244.png)



![{(3R*,5R*)-5-(4-morpholinylmethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5652265.png)

![1-(2-fluorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5652275.png)



